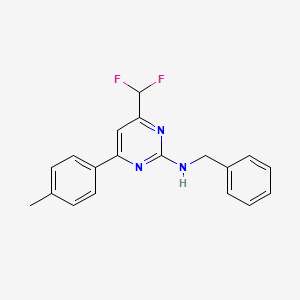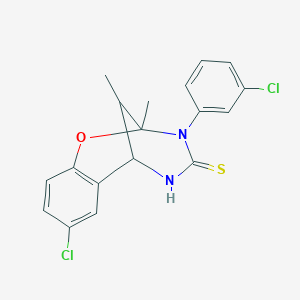![molecular formula C22H23F2N3O2 B11450909 4-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11450909.png)
4-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methylphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methylphenyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with difluoromethyl, dimethoxyphenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methylphenyl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The difluoromethyl group can be introduced via difluoromethylation reactions, often using difluoromethylating agents under radical conditions . The dimethoxyphenyl and methylphenyl groups are introduced through nucleophilic substitution reactions, where appropriate halogenated precursors react with nucleophiles under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact while maximizing product purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogenated derivatives, bases such as sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methylphenyl)pyrimidin-2-amine has several scientific research applications:
Biology: Investigated for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the aromatic substituents can modulate its overall activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-methylphenyl)pyrimidin-1-ium bromide
- [2-(3,4-Dimethoxyphenyl)-ethyl]-(4-fluoro-benzyl)-amine hydrochloride
Uniqueness
4-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methylphenyl)pyrimidin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C22H23F2N3O2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C22H23F2N3O2/c1-14-4-7-16(8-5-14)17-13-18(21(23)24)27-22(26-17)25-11-10-15-6-9-19(28-2)20(12-15)29-3/h4-9,12-13,21H,10-11H2,1-3H3,(H,25,26,27) |
InChI Key |
NLQGMNQORLQJCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)NCCC3=CC(=C(C=C3)OC)OC)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11450827.png)
![N-{[4-(2,5-Dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B11450830.png)
![2-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11450838.png)

![N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-2-fluorobenzamide](/img/structure/B11450844.png)
![12,12-dimethyl-4-(3-methylphenyl)-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11450867.png)
![3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11450880.png)
![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide](/img/structure/B11450885.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}propanamide](/img/structure/B11450891.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide](/img/structure/B11450899.png)
![N-(2,3-dimethylcyclohexyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B11450906.png)



